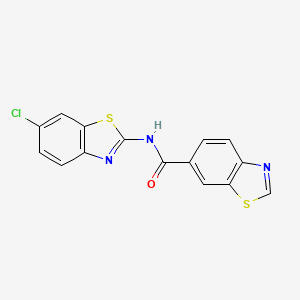

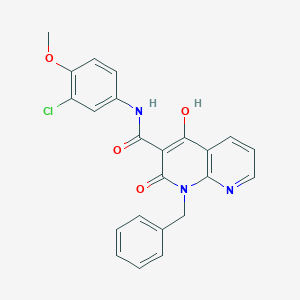

N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

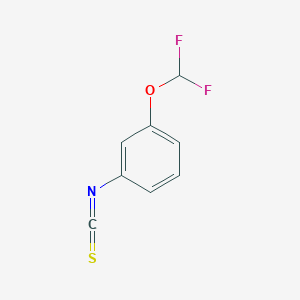

“N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide” is a chemical compound with the linear formula C15H14FN3O3 . It has a molecular weight of 303.296 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C15H14FN3O3 . The compound has a molecular weight of 303.296 .Aplicaciones Científicas De Investigación

Inhibition of Nucleoside Transport

- Context : 4-Nitrobenzylthioinosine (NBTI) is a known inhibitor of the nucleoside transport protein ENT1, but its high polarity limits oral absorption and penetration into the CNS. Researchers developed compounds with lower polarity by replacing the ribose moiety of NBTI with substituted benzyl groups, including functionalities like halogen, hydroxyl, (trifluoro)methyl(-oxy), nitro, and amine.

- Finding : Substitution at the 2-position of the benzyl group with aryl groups improved affinities compared to the parent compound. The introduction of fluoro, trifluoromethyl, methoxy, and hydroxyl groups at the phenyl group showed that 4-position addition was preferable, achieving Ki values in the low nanomolar range for benzyl-substituted derivatives (Tromp et al., 2004).

Na+/Ca2+ Exchange Inhibition

- Context : The study investigated the pharmacological properties of N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a Na+/Ca2+ exchange (NCX) inhibitor.

- Finding : YM-244769 preferentially inhibited intracellular Na+-dependent 45Ca2+ uptake via NCX3 and protected against hypoxia/reoxygenation-induced cell damage in neuronal cells. It has potential as a neuroprotective drug (Iwamoto & Kita, 2006).

Fluorescent Probes and Imaging

- Context : The development of near-infrared (NIR) ratiometric fluorescent probes for selective detection of cysteine over glutathione and homocysteine in mitochondria to indicate oxidative stress.

- Finding : The probe showed high sensitivity and specificity for mitochondrial cysteine changes under different oxidative stress statuses in cells and living mice, suggesting potential clinical applications for studying physiological functions of cysteine in biological systems (Yin et al., 2015).

Polymer and Materials Science

- Context : Utilization of o-nitrobenzyl groups, including derivatives similar to N1-(4-fluorobenzyl)-N2-(2-nitrophenyl)oxalamide, in polymer and materials science.

- Finding : These groups are increasingly used in photodegradable hydrogels, functionalization in (block) copolymers, thin film patterning, self-assembled monolayers, and bioconjugates, highlighting their role in the advancement of polymer chemistry (Zhao et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O4/c16-11-7-5-10(6-8-11)9-17-14(20)15(21)18-12-3-1-2-4-13(12)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVKISRMAQRWFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,5-Dimethylphenyl)ethyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2961519.png)

![2-methyl-6-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)pyridazin-3(2H)-one](/img/structure/B2961520.png)

![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B2961524.png)

![ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2961526.png)

![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2961529.png)

![1-{3-[(Oxolan-3-yl)methoxy]azetidin-1-yl}-2,2-diphenylethan-1-one](/img/structure/B2961537.png)